Cas no 2912-98-3 (N-(1-Phenylethyl)hydroxylamine)
N-(1-Phenylethyl)hydroxylamine is a chiral hydroxylamine derivative widely utilized in organic synthesis and pharmaceutical research. Its key structural feature—a phenyl-substituted ethyl group adjacent to the hydroxylamine moiety—makes it a valuable intermediate for asymmetric synthesis, particularly in the preparation of chiral amines and oximes. The compound exhibits high reactivity in nucleophilic addition and condensation reactions, enabling efficient derivatization for bioactive molecule development. Its stability under standard conditions and compatibility with various solvents enhance its practicality in laboratory applications. Researchers favor N-(1-Phenylethyl)hydroxylamine for its role in constructing stereocenters and facilitating enantioselective transformations, underscoring its importance in medicinal chemistry and catalyst design.

2912-98-3 structure
Product name:N-(1-Phenylethyl)hydroxylamine
N-(1-Phenylethyl)hydroxylamine Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanamine,N-hydroxy-a-methyl-
- N-(1-phenylethyl)hydroxylamine
- N-(1-PHENYL-ETHYL)-HYDROXYLAMINE
- N-(1-PYRIDIN-4-YL-ETHYL)-HYDROXYLAMINE
- 1-phenylethylhydroxylamine
- GL-0372
- N-hydroxy-1-phenylethanamine
- rac-1-phenylethylhydroxylamine
- A-methyl-
- EN300-129680
- 2-CYANO-4-PYRIDINEACETICACID
- SB11664
- SB11665
- DTXSID20456060
- AKOS005257485
- FT-0690228
- MFCD06660399
- SCHEMBL3044206
- Benzenemethanamine, N-hydroxy-alpha-methyl-
- CAA91298
- DIMETHYL1-(2-BROMOETHYL)-1H-PYRAZOLE-3,5-DICARBOXYLATE
- 2912-98-3
- N-(1-Phenylethyl)-hydroxylamine
- Benzenemethanamine, N-hydroxy-
- N-(1-Phenylethyl)hydroxylamine
-
- MDL: MFCD06660399
- Inchi: InChI=1S/C8H11NO/c1-7(9-10)8-5-3-2-4-6-8/h2-7,9-10H,1H3
- InChI Key: RRJRFNUPXQLYHX-UHFFFAOYSA-N
- SMILES: ONC(C1C=CC=CC=1)C
Computed Properties
- Exact Mass: 137.08400
- Monoisotopic Mass: 137.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 89.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.3Ų
- XLogP3: 1.2
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 250.9±33.0 °C at 760 mmHg
- Flash Point: 117.2±16.0 °C
- PSA: 32.26000
- LogP: 2.11730
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
N-(1-Phenylethyl)hydroxylamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(1-Phenylethyl)hydroxylamine Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
N-(1-Phenylethyl)hydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-129680-1.0g |
N-(1-phenylethyl)hydroxylamine |
2912-98-3 | 95% | 1.0g |
$194.0 | 2023-02-15 | |
Enamine | EN300-129680-0.25g |
N-(1-phenylethyl)hydroxylamine |
2912-98-3 | 95% | 0.25g |
$97.0 | 2023-11-13 | |
Enamine | EN300-129680-0.1g |
N-(1-phenylethyl)hydroxylamine |
2912-98-3 | 95% | 0.1g |
$67.0 | 2023-11-13 | |
Enamine | EN300-129680-0.5g |
N-(1-phenylethyl)hydroxylamine |
2912-98-3 | 95% | 0.5g |
$151.0 | 2023-11-13 | |
TRC | B521483-500mg |
N-(1-Phenylethyl)hydroxylamine |
2912-98-3 | 500mg |
$ 160.00 | 2022-06-07 | ||
TRC | B521483-100mg |
N-(1-Phenylethyl)hydroxylamine |
2912-98-3 | 100mg |
$ 65.00 | 2022-06-07 | ||
abcr | AB424473-1 g |
N-(1-Phenylethyl)hydroxylamine |
2912-98-3 | 1 g |
€616.10 | 2023-07-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1197480-100mg |
N-(1-Phenylethyl)hydroxylamine |
2912-98-3 | 98% | 100mg |
¥1092.00 | 2024-05-20 | |
Enamine | EN300-129680-10.0g |
N-(1-phenylethyl)hydroxylamine |
2912-98-3 | 95% | 10.0g |
$757.0 | 2023-02-15 | |
Enamine | EN300-129680-50mg |
N-(1-phenylethyl)hydroxylamine |
2912-98-3 | 95.0% | 50mg |
$45.0 | 2023-09-30 |
N-(1-Phenylethyl)hydroxylamine Related Literature
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:2912-98-3)N-(1-Phenylethyl)hydroxylamine

Purity:99%/99%
Quantity:2g/10g
Price ($):1760.0/3321.0